molecular formula C17H15FN4OS2 B2637865 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 894007-91-1

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2637865
CAS RN: 894007-91-1
M. Wt: 374.45
InChI Key: YRDXMEHWIXPSIN-UHFFFAOYSA-N
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Description

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide, also known as DTTFA, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. The compound has been shown to exhibit promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities to "2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide" have been synthesized and evaluated for various biological activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity (K. Sunder & Jayapal Maleraju, 2013). This illustrates the compound's potential in developing anti-inflammatory agents.

Anticancer Applications

Several studies have focused on synthesizing and evaluating the anticancer activities of structurally similar compounds. For instance, 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide derivatives were synthesized and showed reasonable anticancer activity against different human tumor cell lines, highlighting their potential as anticancer agents (M. Duran & Ş. Demirayak, 2012). Another study synthesized new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives, which demonstrated inhibitory activity against human cancer cell lines, suggesting their use as anticancer and antiangiogenic agents (V. T. Kamble et al., 2015).

Chemical Stability and Modification

Research into the structural modification of similar compounds to improve their metabolic stability and efficacy is also notable. For example, investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors involved modifying the chemical structure to reduce metabolic deacetylation, resulting in compounds with similar in vitro potency and in vivo efficacy (Markian M Stec et al., 2011).

properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS2/c1-10-17(25-11(2)19-10)14-7-8-16(22-21-14)24-9-15(23)20-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXMEHWIXPSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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